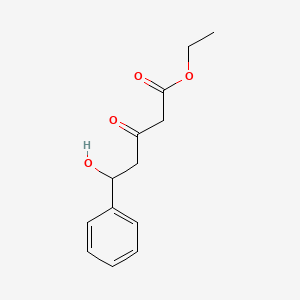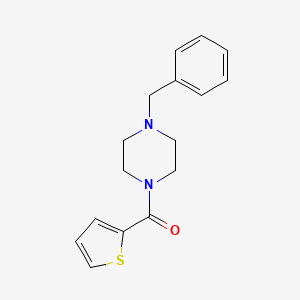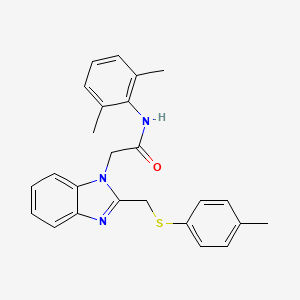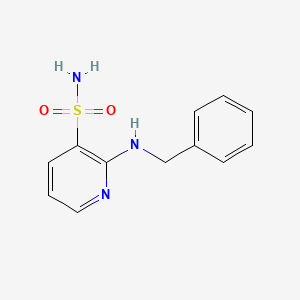
Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalytic Synthesis
Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate has been a focus in biocatalytic synthesis research. A study by Żądło et al. (2016) explored the stereoselective synthesis of related compounds using whole-cell biocatalysts. They achieved excellent enantiomeric excesses for hydroxy esters, showcasing the potential of microbial strains in preparing sterically demanding sec-alcohols (Żądło et al., 2016).
Chemoenzymatic Synthesis
In the realm of chemoenzymatic synthesis, Kamal et al. (2006) reported on the lipase-mediated kinetic resolution of related compounds. Their study focused on achieving high enantiomeric excess and good yields, which is crucial for the preparation of biologically important kavalactones (Kamal, Krishnaji, & Khanna, 2006).
Stereochemical Control Studies
Manzocchi et al. (1987) conducted studies on the stereochemical control of fermenting baker's yeast mediated reductions. They explored various 3- and 4-oxo esters, including compounds closely related to this compound. Their research contributed to understanding the influence of yeast:substrate ratio on stereochemical outcomes (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
Enantioselective Reduction Studies
This compound is also significant in studies of enantioselective reduction. Żądło-Dobrowolska et al. (2017) employed a biocatalytic approach for the asymmetric reduction of related ketones. Their work emphasized the identification of stereocomplementary microbial strains for accessing both enantiomers of the target compounds with high enantiomeric excess (Żądło-Dobrowolska et al., 2017).
Determination of Absolute Configuration
Ganci et al. (2000) focused on determining the absolute configuration of compounds structurally similar to this compound. Their research involved enzymatic hydrolysis and enantioselective reductions, contributing significantly to stereochemical analysis in organic chemistry (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
Enzymatic Resolution Studies
The enzymatic resolution of related compounds has also been a key area of research. For instance, Ribeiro et al. (2001) investigated the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, exploring the impact of ultrasound on reaction time and yield. Their findings contribute to the understanding of enzymatic processes in organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).
Microbial Enantioselective Reduction
Lacerda et al. (2006) delved into the microbial enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate. Their study highlighted the potential of various microorganisms in producing enantiomerically pure compounds, a concept relevant to the production of this compound and its derivatives (Lacerda, Ribeiro, Leite, Coelho, Lima, & Antunes, 2006).
Future Directions
The future directions for research and applications of Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate are not specified in the sources I found. Given that it is part of a collection of rare and unique chemicals provided to early discovery researchers , it could potentially be used in various fields of research.
Properties
IUPAC Name |
ethyl 5-hydroxy-3-oxo-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(14)8-12(15)10-6-4-3-5-7-10/h3-7,12,15H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIZRRUNPQFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)


![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)
![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)
![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)
![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)
